5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole
Description
Properties
Molecular Formula |
C9H6BrF3N2O |
|---|---|
Molecular Weight |
295.06 g/mol |
IUPAC Name |
6-bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-7-3-6-5(2-4(7)10)14-8(15-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
BKLKOJVBZAMVNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields and efficient separation of the product.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve one-pot condensation reactions. These reactions are performed in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature, allowing for quick isolation and excellent yields .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use as an antiviral, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with nucleotides and other biomolecules, leading to its therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural and Crystallographic Insights
- Planarity and Interactions : The benzimidazole core is planar, with substituents influencing crystal packing. For example, C-H···F interactions stabilize the target compound’s structure, similar to 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole (IUCr code: bv2218) .
- Synthetic Challenges: The electron-withdrawing -CF₃ group at position 2 can reduce nucleophilicity, complicating benzimidazole ring formation compared to non-fluorinated analogs (e.g., failed synthesis of 2-(3β',5β'-dihydroxy-6'-B-norcholesteryl)-5-trifluoromethylbenzimidazole due to -CF₃ hindrance) .
Data Table: Key Benzimidazole Derivatives and Properties
Biological Activity
5-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and antiparasitic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzimidazole core substituted with bromine, methoxy, and trifluoromethyl groups. These substitutions are crucial for its biological activity as they influence the compound's lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.
- Apoptosis Induction : Studies indicate that treatment with this compound can lead to apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Antimicrobial Activity : The structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. Notably, it has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 |
| A549 (Lung) | 30.00 ± 4.20 |
| PC3 (Prostate) | 28.50 ± 2.80 |
In vivo studies have also shown significant tumor growth suppression in xenograft models treated with this compound, further supporting its potential as an anticancer agent .
Case Study: MCF-7 Cell Line
A study conducted by Morais et al. evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a dose-dependent increase in apoptosis markers, suggesting that the compound effectively induces programmed cell death in these cells .
Antimicrobial and Antiparasitic Activity
Beyond its anticancer effects, this compound has shown promising antimicrobial and antiparasitic properties:
- Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating effectiveness similar to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.10 µg/mL |
| Escherichia coli | 0.15 µg/mL |
- Antiparasitic Activity : It has exhibited significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values comparable to established antiparasitic agents .
Case Study: Trypanocidal Activity
In a study assessing trypanocidal activity against Trypanosoma cruzi, derivatives of benzimidazole were evaluated for their efficacy. The results indicated that certain derivatives exhibited substantial lysis percentages in infected models, highlighting the potential for developing new treatments for parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
